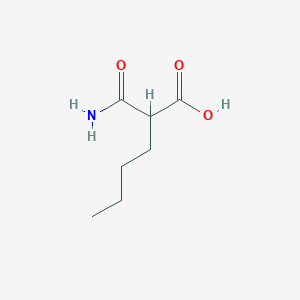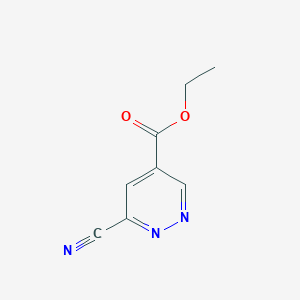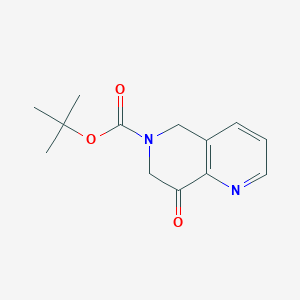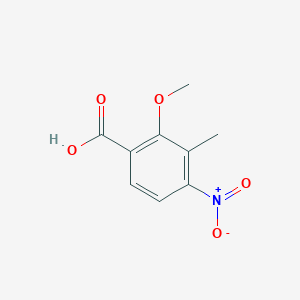
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyrazine-2-carboximidamide hydrochloride typically involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. This reaction is carried out using selenium dioxide and silver nitrate as oxidizing agents. The reaction conditions are carefully controlled to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into other pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Reduction: Hydrogen gas and metal catalysts (e.g., palladium on carbon) are typical reagents for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can have different functional groups and properties. These derivatives are often used in further chemical synthesis and research applications.
Scientific Research Applications
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyrazine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboximidamide hydrochloride: A closely related compound with similar chemical properties.
3,5-Dimethylpyrazine-2-carboximidamide: Another derivative of pyrazine with different substitution patterns.
2,3,5,6-Tetramethylpyrazine: The precursor used in the synthesis of 3,6-Dimethylpyrazine-2-carboximidamide hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical properties
Properties
Molecular Formula |
C7H11ClN4 |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3,6-dimethylpyrazine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H10N4.ClH/c1-4-3-10-5(2)6(11-4)7(8)9;/h3H,1-2H3,(H3,8,9);1H |
InChI Key |
IYORWDGDBVPJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=N)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)






![1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)





